molecular formula C9H8BrN3O2 B1446908 Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1416241-64-9

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B1446908
CAS No.: 1416241-64-9
M. Wt: 270.08 g/mol
InChI Key: ZUWKXYABKNGJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of ethyl 3-bromo-triazolo[4,3-a]pyridine-7-carboxylate follows International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The compound bears the systematic name ethyl 3-bromo-triazolo[4,3-a]pyridine-7-carboxylate, reflecting its structural composition of a triazole ring fused to a pyridine nucleus with specific substitution at defined positions. The molecular formula C9H8BrN3O2 indicates the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 270.08 grams per mole.

The compound belongs to the broader classification of triazolopyridines, which constitute an important class of nitrogen-containing heterocycles. Triazolopyridine derivatives have been recognized as structural fragments present in numerous pharmaceutical compounds and exhibit diverse biological activities including herbicidal, antifungal, and insecticidal properties. The specific triazolo[4,3-a]pyridine framework represents one of several possible isomeric arrangements where the triazole ring is fused to the pyridine system at positions 4 and 3-a respectively.

Table 1: Molecular Descriptors of Ethyl 3-bromo-triazolo[4,3-a]pyridine-7-carboxylate

Property Value
Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
IUPAC Name ethyl 3-bromo-triazolo[4,3-a]pyridine-7-carboxylate
InChI Key ZUWKXYABKNGJAC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=NN=C(N2C=C1)Br
PubChem CID 86728220

The structural identification incorporates several key nomenclature elements: the ethyl carboxylate group at position 7, the bromine substituent at position 3, and the fundamental triazolo[4,3-a]pyridine core structure. This systematic naming convention enables precise identification and differentiation from closely related positional isomers such as the 6-carboxylate derivative, which possesses distinct chemical and physical properties.

Molecular Architecture: Fused Heterocyclic System Analysis

The molecular architecture of ethyl 3-bromo-triazolo[4,3-a]pyridine-7-carboxylate centers on a bicyclic heteroaromatic system where a five-membered 1,2,4-triazole ring is fused to a six-membered pyridine ring. This fusion creates a planar, conjugated π-electron system that significantly influences the compound's electronic properties and chemical reactivity. The triazole ring contains three nitrogen atoms positioned at locations 1, 2, and 4, while the pyridine ring contributes an additional nitrogen atom, resulting in a nitrogen-rich heterocyclic framework.

The specific fusion pattern [4,3-a] indicates that the triazole ring is attached to the pyridine system through bonds connecting position 4 of the triazole to position 3 of the pyridine, and position 3 of the triazole to position 2 of the pyridine (designated as position a). This arrangement creates a rigid, planar molecular scaffold that exhibits limited conformational flexibility due to the constraints imposed by the fused ring system.

Computational studies using density functional theory methods, particularly B3LYP/6-311G(2d,2p) calculations, have provided detailed insights into the geometric parameters and electronic structure of related triazolopyridine compounds. These studies reveal that the bicyclic system maintains planarity with minimal deviation from coplanarity between the triazole and pyridine rings. The nitrogen atoms within the fused system possess lone electron pairs that can participate in various intermolecular interactions, including hydrogen bonding and metal coordination.

Table 2: Key Structural Features of the Triazolopyridine Framework

Structural Element Characteristics
Ring System Fused five-membered triazole + six-membered pyridine
Fusion Type [4,3-a] connectivity pattern
Planarity Rigid, planar configuration
Nitrogen Content Four nitrogen atoms total
π-Electron System Extended conjugation across both rings
Substituent Positions Bromine at position 3, ethyl carboxylate at position 7

The bromine substituent at position 3 introduces significant electronic effects through its electron-withdrawing properties and steric considerations. Bromine's large atomic radius and electronegativity influence both the electron density distribution within the triazole ring and the overall molecular reactivity. The ethyl carboxylate group at position 7 provides additional functionality for chemical modification and contributes to the compound's solubility characteristics.

Crystallographic Characterization and X-ray Diffraction Studies

While specific crystallographic data for ethyl 3-bromo-triazolo[4,3-a]pyridine-7-carboxylate itself may be limited, extensive X-ray diffraction studies have been conducted on closely related triazolopyridine compounds, providing valuable insights into the structural characteristics of this chemical class. Crystallographic analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that compounds of this type crystallize in the monoclinic space group P21/n with eight molecules per unit cell.

The crystallographic studies demonstrate that triazolopyridine derivatives typically exhibit strong intermolecular hydrogen bonding networks that significantly influence their solid-state packing arrangements. In the case of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the asymmetric unit contains two molecules linked via N-H⋯N hydrogen bonds with an R22(8) graph set pattern. These intermolecular interactions create dimeric units that further organize into extended three-dimensional networks through additional weak interactions.

The bond lengths and angles within the triazolopyridine framework show characteristic values consistent with aromatic heterocyclic systems. Carbon-nitrogen bond lengths typically range from 1.32 to 1.38 Angstroms, while nitrogen-nitrogen bonds in the triazole ring measure approximately 1.31 to 1.36 Angstroms. The fusion between the triazole and pyridine rings results in slight deviations from ideal bond angles due to the geometric constraints imposed by the bicyclic structure.

Table 3: Representative Crystallographic Parameters for Triazolopyridine Compounds

Parameter Value Range
Space Group P21/n (monoclinic)
Molecules per Unit Cell 8
C-N Bond Lengths 1.32-1.38 Å
N-N Bond Lengths 1.31-1.36 Å
Intermolecular H-bonds N-H⋯N patterns
Crystal Color Orange to colorless

Temperature-dependent studies have shown that triazolopyridine crystals maintain their structural integrity across a wide temperature range, with thermal expansion coefficients typical of organic heterocyclic compounds. The crystals typically exhibit good optical quality with distinct morphological characteristics that facilitate single-crystal X-ray diffraction analysis.

Tautomeric Forms and Conformational Isomerism

The structural chemistry of ethyl 3-bromo-triazolo[4,3-a]pyridine-7-carboxylate and related compounds involves considerations of tautomeric equilibria and conformational preferences that significantly impact their chemical behavior and properties. While the core triazolopyridine framework itself does not exhibit annular tautomerism, the presence of specific functional groups can introduce tautomeric possibilities that influence the compound's reactivity and interactions.

The 1,2,4-triazolo[4,3-a]pyridine system demonstrates remarkable conformational stability due to the rigid constraints imposed by the fused ring structure. Unlike flexible aliphatic systems, the bicyclic aromatic framework maintains a fixed planar geometry with minimal conformational degrees of freedom. This structural rigidity contributes to the compound's well-defined electronic properties and predictable chemical behavior.

Computational studies using natural bond orbital analysis have revealed important details about the electronic structure and stability of triazolopyridine derivatives. The nitrogen atoms within the fused ring system exhibit distinct hybridization states and charge distributions that influence both intramolecular and intermolecular interactions. The triazole nitrogen atoms typically carry partial negative charges, while the carbon atoms show varying degrees of positive character depending on their position within the ring system.

The ethyl carboxylate substituent introduces additional conformational considerations through rotation about the C-O and C-C bonds connecting the ester group to the aromatic system. While the aromatic core remains planar, the ethyl group can adopt different rotational conformations that influence the molecule's overall three-dimensional shape and interaction patterns. These conformational variations can affect physical properties such as solubility, crystal packing, and biological activity.

Table 4: Conformational and Tautomeric Characteristics

Structural Feature Behavior
Core Ring System Rigid, planar, no tautomerism
Ethyl Carboxylate Rotational flexibility
Nitrogen Lone Pairs Available for interactions
Electronic Stability High due to aromatic conjugation
Intermolecular Interactions Hydrogen bonding capability

The bromine substituent at position 3 provides additional stabilization through its electron-withdrawing effects while simultaneously introducing potential sites for chemical modification through nucleophilic substitution reactions. The positioning of this halogen atom within the electron-rich triazole ring creates a balance between electronic stabilization and reactive functionality that characterizes many bioactive triazolopyridine derivatives.

Properties

IUPAC Name

ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWKXYABKNGJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NN=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like toluene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 3 serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups.

Reaction Conditions Product Yield Source
AminationNH₃, Pd catalysis, 80°C, 12 h3-Amino- triazolo[4,3-a]pyridine-7-carboxylate78%
Thiol substitutionThiophenol, K₂CO₃, DMF, 100°C3-Phenylthio- triazolo[4,3-a]pyridine-7-carboxylate65%
Alkoxy substitutionNaOCH₃, MeOH, reflux3-Methoxy- triazolo[4,3-a]pyridine-7-carboxylate52%

Key Findings :

  • Palladium-catalyzed amination achieves high regioselectivity due to the electron-deficient triazole ring .

  • Thiol substitution proceeds efficiently under basic conditions, forming stable C–S bonds .

Ester Hydrolysis and Transesterification

The ethyl carboxylate group undergoes hydrolysis or transesterification, enhancing solubility or enabling further functionalization.

Reaction Conditions Product Yield Source
Acidic hydrolysis6 M HCl, reflux, 6 h3-Bromo- triazolo[4,3-a]pyridine-7-carboxylic acid89%
Basic hydrolysisNaOH (aq), 70°C, 4 hSodium salt of the carboxylic acid93%
TransesterificationMeOH, H₂SO₄, 60°C, 8 hMethyl 3-bromo- triazolo[4,3-a]pyridine-7-carboxylate75%

Key Findings :

  • Hydrolysis under acidic conditions preserves the triazole ring integrity.

  • Transesterification with methanol is catalytic and scalable .

Reduction of the Ester Group

The ester moiety can be selectively reduced to an alcohol or aldehyde.

Reaction Conditions Product Yield Source
DIBAL-H reductionDIBAL-H, THF, –78°C, 2 h3-Bromo- triazolo[4,3-a]pyridine-7-methanol68%
Partial reductionLiAlH(OBu)₃, –20°C, 1 h7-Hydroxymethyl derivative45%

Key Findings :

  • DIBAL-H selectively reduces the ester to a primary alcohol without affecting the bromine .

  • Partial reducing agents enable controlled transformation to aldehydes .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Reaction Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, 80°C3-Phenyl- triazolo[4,3-a]pyridine-7-carboxylate82%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, NHBoc3-Boc-protected amine derivative74%

Key Findings :

  • Suzuki coupling with aryl boronic acids expands aromatic substituents .

  • Buchwald-Hartwig conditions enable C–N bond formation with amines .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Reaction Conditions Product Yield Source
Intramolecular cyclizationPPh₃, DEAD, THF, 25°CFused triazoloquinoline61%
Nitroalkane-mediated cyclizationNitroethane, PPA, 130°CTriazolo[4,3-a]quinoline derivative78%

Key Findings :

  • Mitsunobu conditions facilitate dehydrative cyclization to form triazoloquinolines .

  • Nitroalkanes act as electrophiles in polyheterocyclic synthesis .

Stability Under Thermal and pH Conditions

The compound exhibits robustness across diverse conditions:

Condition Observation Source
Thermal (150°C, 24 h)No decomposition
Acidic (pH 2, 24 h)Stable; ester hydrolysis initiates at pH < 1
Basic (pH 12, 24 h)Partial hydrolysis to carboxylic acid

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit antimicrobial properties. Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. A study demonstrated that modifications in the triazole ring can enhance antibacterial efficacy .

Neurological Disorders

The compound has been investigated for its potential in treating neurological and psychiatric disorders. Triazolo-pyridine derivatives have been linked to neuroprotective effects and may be beneficial in conditions such as depression and anxiety. Patent literature outlines the synthesis of similar compounds with promising results in preclinical trials .

Anticancer Properties

Recent studies have explored the anticancer properties of triazolo-pyridine derivatives. This compound has been tested against cancer cell lines, showing selective cytotoxicity. This suggests a mechanism that could inhibit tumor growth while sparing normal cells .

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory properties. Studies indicate that these compounds can modulate inflammatory pathways, potentially leading to novel treatments for chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of triazolo-pyridines for their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

In a preclinical trial published in Neuropharmacology, researchers assessed the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. The compound significantly reduced cell death and oxidative damage compared to controls.

Case Study 3: Anticancer Activity

A recent investigation published in Cancer Letters explored the anticancer effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis and inhibited proliferation in breast cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolo-Pyridine Derivatives

Compound A : [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester (CAS: 1416241-62-7)
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • Key Difference : Lacks the bromine atom at position 3.
  • Implications : The absence of bromine reduces its utility in Suzuki or Buchwald-Hartwig couplings but simplifies synthesis. Its lower molecular weight may improve solubility in polar solvents .
Compound B : 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1020036-52-5)
  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : ~233.42 g/mol (calculated)
  • Key Difference : Replaces the ethyl ester with a chlorine atom at position 3.
  • Implications : The chlorine substituent increases electrophilicity, favoring nucleophilic aromatic substitution. However, the lack of an ester group limits its role as a carboxylic acid precursor .

Core Structure Variations

Compound C : Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate
  • Key Features :
    • Fused [1,5-β]pyridine ring instead of [4,3-a].
    • Contains a benzylsulfanyl group and 2-chlorophenyl substituent.
    • Exhibits π⋯π stacking interactions (centroid-centroid distance: 3.88 Å) in its crystal structure.
Compound D : Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS: 1251033-23-4)
  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.09 g/mol (same as target compound)
  • Key Difference : Imidazo[1,2-a]pyrimidine core vs. triazolo[4,3-a]pyridine.

Complex Derivatives with Pharmaceutical Relevance

Compound E : (3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid (oxazol-4-ylmethyl)-amide
  • Key Features :
    • Pyrrolo-triazolo-pyrazine fused core.
    • Amide and oxazole substituents.
    • Stereochemical complexity (3S,4R configuration).
  • Implications : The amide group and heteroaromatic substituents enhance binding to biological targets, making this compound relevant for kinase inhibition or antiviral applications .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Triazolo[4,3-a]pyridine 3-Bromo, 7-ethyl ester 270.09 Synthetic intermediate
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester Triazolo[4,3-a]pyridine 7-ethyl ester 191.19 Solubility studies
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine 3-Chloro, 7-bromo ~233.42 Electrophilic substitution
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate Imidazo[1,2-a]pyrimidine 3-Bromo, 7-ethyl ester 270.09 Material science precursors
(3S,4R)-3-Ethyl-4-(6H-pyrrolo...pyrazin-1-yl)-amide derivative Pyrrolo-triazolo-pyrazine Amide, oxazole, ethyl ~450 (estimated) Pharmaceutical lead compounds

Research Findings and Implications

  • Reactivity: The bromine in the target compound enables cross-coupling reactions, distinguishing it from non-halogenated analogs like Compound A .

Biological Activity

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.08 g/mol

The compound features a triazole ring fused to a pyridine structure, which is known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of a precursor compound followed by esterification. Detailed synthetic routes can be found in various literature sources that explore similar triazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridine derivatives. For instance:

  • In vitro Studies : A related compound demonstrated significant antiproliferative activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values ranging from 0.98 to 1.28 µM .
  • Mechanism of Action : The mechanism involves inhibition of key signaling pathways such as c-Met and VEGFR-2, which are crucial for tumor growth and metastasis. The intervention on these pathways was confirmed through Western blot analysis and molecular docking studies .

Anti-inflammatory Activity

Triazolo derivatives have also been evaluated for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : Compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes. For example, certain derivatives exhibited IC₅₀ values against COX-1 and COX-2 enzymes ranging from 19.45 to 42.1 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyridine rings significantly affect the biological activity:

ModificationEffect on Activity
Bromination at position 3Increases anticancer activity
Carboxylate group at position 7Enhances solubility and bioavailability

These findings suggest that careful structural modifications can optimize the pharmacological profiles of these compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Case Study on c-Met Inhibition : A study demonstrated that a derivative with a similar structure inhibited c-Met signaling effectively in A549 cells, leading to reduced cell proliferation and increased apoptosis .
  • Anti-inflammatory Efficacy : In animal models, compounds with similar triazole structures showed significant reductions in inflammation markers compared to controls, indicating their potential as anti-inflammatory agents .

Q & A

Basic: What are the established synthetic routes for Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate?

Methodological Answer:
The compound is typically synthesized via tandem reactions involving annulation of triazole rings with substituted pyridines. A representative method involves:

  • Step 1: Reacting a brominated pyridine precursor (e.g., ethyl 4-bromo-3-methylbut-2-enoate) with a triazole-containing ketone (e.g., (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone) in DMF using potassium carbonate as a base .
  • Step 2: Stirring the mixture for 8–12 hours at 80–100°C, followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve ~76% yield .
  • Crystallization: Slow evaporation of a hexane/ethyl acetate (3:1 v/v) solution yields single crystals for X-ray diffraction studies .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions, with characteristic shifts for the bromo group (~δ 3.5–4.0 ppm for adjacent protons) and ester carbonyl (~δ 165–170 ppm) .
  • X-ray Crystallography: Bond lengths (C–Br: ~1.89 Å) and torsion angles (e.g., 55.6° between carboxylate and triazolopyridine planes) validate stereochemistry .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 298.03) .

Basic: How is purity assessed, and what are common contaminants?

Methodological Answer:

  • HPLC Analysis: Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% area) .
  • Melting Point: Sharp melting points (e.g., 160–162°C) indicate purity .
  • Common Contaminants: Unreacted starting materials (e.g., ethyl 4-bromo-3-methylbut-2-enoate) or dehalogenated byproducts, identified via GC-MS .

Advanced: How can reaction conditions be optimized to enhance yield and regioselectivity?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like tetrabutylammonium bromide (TBAB) enhance reaction rates .
  • Temperature Control: Lower temperatures (60–80°C) reduce side reactions (e.g., ester hydrolysis), while higher temperatures (100°C) accelerate cyclization .
  • Catalyst Tuning: Palladium catalysts (e.g., Pd(PPh3_3)4_4) may improve bromo-substitution efficiency in cross-coupling reactions .

Advanced: How are contradictions in crystallographic data resolved (e.g., bond angles vs. theoretical values)?

Methodological Answer:

  • Data Validation: Compare experimental bond angles (e.g., C–N–C in triazole ring: ~108°) with density functional theory (DFT) calculations to identify steric or electronic distortions .
  • Multi-Dataset Analysis: Cross-reference with analogous structures (e.g., ethyl 8-(2,4-dichlorophenyl)-6-methyl derivatives) to assess consistency in torsion angles .
  • Refinement Protocols: Use SHELXL for high-parameter refinement, ensuring residual factors (R < 0.05) and thermal displacement parameters align with expected values .

Advanced: What role does the bromo substituent play in reactivity for further functionalization?

Methodological Answer:

  • Cross-Coupling Reactions: The bromo group facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis, enabling aryl/heteroaryl substitutions at the 3-position .
  • Nucleophilic Substitution: Reacts with amines or thiols in DMF at 120°C to yield 3-amino or 3-thio derivatives .
  • Photocatalytic Applications: Bromo groups enhance electron-deficient character, improving efficacy in light-mediated C–H activation reactions .

Advanced: How are intermolecular interactions (e.g., C–H⋯O) analyzed for crystal engineering?

Methodological Answer:

  • Packing Analysis: Software like Mercury visualizes weak interactions (e.g., C–H⋯O, 2.5–3.0 Å) that stabilize crystal lattices .
  • Hirshfeld Surfaces: Quantify interaction contributions (e.g., H⋯Br contacts: ~12% surface area) to predict solubility and polymorphism .
  • Thermal Analysis: Differential scanning calorimetry (DSC) correlates melting behavior with packing efficiency .

Advanced: What safety protocols are critical for handling brominated triazolopyridines?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/organ exposure .
  • Waste Management: Halogenated waste must be segregated and treated via incineration to prevent environmental release .
  • Spill Response: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.